molecular formula C11H15ClN2O B2371844 3-Chloro-4-(3-methylmorpholin-4-yl)aniline CAS No. 1156820-04-0

3-Chloro-4-(3-methylmorpholin-4-yl)aniline

Cat. No.: B2371844
CAS No.: 1156820-04-0
M. Wt: 226.7
InChI Key: KVGGIFLBAALOKO-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-methylmorpholin-4-yl)aniline: is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.7 g/mol . It is an aromatic amine derivative, characterized by the presence of a chloro group and a morpholine ring substituted with a methyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline typically involves the reaction of 3-chloroaniline with 3-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(3-methylmorpholin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-4-(3-methylmorpholin-4-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities and materials .

Biology: In biological research, this compound is used to study the effects of aromatic amines on biological systems. It is also employed in the development of bioactive molecules and pharmaceuticals .

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-methylmorpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-(3-methylmorpholin-4-yl)aniline is unique due to the presence of both the chloro group and the morpholine ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-chloro-4-(3-methylmorpholin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGGIFLBAALOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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